REACTION_CXSMILES
|
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)[O:2]1.C([Li])CCC.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>C1COCC1>[CH2:24]([Sn:19]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:20][CH2:21][CH2:22][CH3:23])[C:4]1[S:5][CH:6]=[C:7]2[O:8][CH2:9][CH2:1][O:2][C:3]=12)[CH2:25][CH2:26][CH3:27]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CSC=C2OC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
tributylstannyl chloride
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
STIRRING
|
Details
|
after stirring for 8 h
|
Duration
|
8 h
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried in vacuum
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C=1SC=C2C1OCCO2)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |